1,2:3,6-Di-O-isopropylidene-L-sorbofuranose
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Description
1,2:3,6-Di-O-isopropylidene-L-sorbofuranose, commonly known as DISF, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry. It is a cyclic acetal that is widely used as a protecting group for carbohydrates. The compound has a unique structure that makes it an ideal candidate for various chemical reactions. DISF has been extensively studied for its synthesis, mechanism of action, and potential applications in scientific research.
Scientific Research Applications
Analytical Methods and Production Control
The compound “1,2:4,6-Di-O-isopropylidene-L-sorbofuranose” has been used in the quantitative determination by gas-liquid and thin-layer chromatography . This method allows for precise measurements of the compound, which is crucial in research and production control .
Molecular Structure Analysis
The molecular structure of “1,2:3,6-Di-O-isopropylidene-L-sorbofuranose” has been studied extensively . Understanding the molecular structure is fundamental to many areas of research, including drug design, material science, and biochemistry .
Synthesis of Bioactive Glycoconjugates
Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates . This offers the possibility for the preparation of rare carbohydrate derivatives .
Synthesis of Hikizimycin
This compound is also used in the synthesis of the sugar core of hikizimycin . Hikizimycin is an antibiotic that has shown activity against the fungus Candida albicans.
Walden-Inversion Reactions
In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases . This is a key process in many chemical reactions and is of great interest in the field of stereochemistry .
properties
IUPAC Name |
(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJCBLGJUDCTN-NYWHPJDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@@H](C3(O2)COC(O3)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:4,6-Di-O-isopropylidene-L-sorbofuranose |
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